molecular formula C17H16O6 B136588 (3R)-Astragaluquinone CAS No. 158991-20-9

(3R)-Astragaluquinone

Cat. No.: B136588
CAS No.: 158991-20-9
M. Wt: 316.3 g/mol
InChI Key: ZPNCZRGNATWPGL-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-Astragaluquinone is a specialized quinone derivative predominantly isolated from Astragalus membranaceus (MG), a medicinal plant used in traditional Chinese medicine. It serves as a key chemical marker for distinguishing Astragalus membranaceus (MG) from Astragalus mongholicus (MJ), with significantly higher concentrations observed in MG . Structurally, it belongs to the flavoquinone family, characterized by a quinone core fused with a flavonoid-like scaffold. The stereochemistry at the C3 position (R-configuration) is critical to its biological activity and distinguishes it from analogs like (3S)-pendulone or (3R)-claussequinone .

Properties

CAS No.

158991-20-9

Molecular Formula

C17H16O6

Molecular Weight

316.3 g/mol

IUPAC Name

2-[(3R)-7,8-dimethoxy-3,4-dihydro-2H-chromen-3-yl]-6-hydroxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C17H16O6/c1-21-14-4-3-9-5-10(8-23-16(9)17(14)22-2)12-6-11(18)7-13(19)15(12)20/h3-4,6-7,10,19H,5,8H2,1-2H3/t10-/m0/s1

InChI Key

ZPNCZRGNATWPGL-JTQLQIEISA-N

SMILES

COC1=C(C2=C(CC(CO2)C3=CC(=O)C=C(C3=O)O)C=C1)OC

Isomeric SMILES

COC1=C(C2=C(C[C@@H](CO2)C3=CC(=O)C=C(C3=O)O)C=C1)OC

Canonical SMILES

COC1=C(C2=C(CC(CO2)C3=CC(=O)C=C(C3=O)O)C=C1)OC

Synonyms

1-(7,8-dimethoxybenzopyranyl)-4-hydroxybenzoquinone
astragaluquinone

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Stereochemical Variation: The 3R configuration in this compound and (3R)-Claussequinone contrasts with the 3S configuration in compounds like (3S)-Amorphaquinone, which influences their pharmacokinetic properties .
  • Substituent Diversity: this compound uniquely features hydroxyl groups at positions 3' and 8, whereas (3R)-Claussequinone has a methoxy group at position 8, enhancing its lipophilicity .

Key Findings :

  • (3R)-Claussequinone exhibits potent anti-malarial activity, likely due to its methoxy group enhancing membrane permeability .

Pharmacological and Industrial Relevance

This compound in Herbal Medicine

  • Quality Control : Elevated levels in MG vs. MJ (17.3-fold higher in MG) make it a reliable marker for authenticating Astragalus membranaceus extracts .

Comparative Advantages of Analogues

  • (3R)-Claussequinone: Its anti-malarial efficacy and synthetic accessibility position it as a candidate for drug development, though toxicity profiles require further study .
  • (3S)-Amorphaquinone: Industrial applications in agrochemicals due to moderate antifungal activity and scalable synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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